2-(Aminomethyl)-1,3-oxazole-4-carboxylic acid;2,2,2-trifluoroacetic acid
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Description
2-(Aminomethyl)-1,3-oxazole-4-carboxylic acid;2,2,2-trifluoroacetic acid is a chemical compound used in scientific research. It is a derivative of oxazole and is commonly known as AMOZ-TFA. This compound has gained significant attention in recent years due to its potential applications in various fields of research.
Scientific Research Applications
Synthesis of Amino Acids and Peptidomimetics
The synthesis of 2-(4-amino-1H-1,2,3-triazol-1-yl) acetic acid demonstrates a convenient approach for the preparation of amino acids and peptidomimetic compounds. This synthesis utilizes 2-azido-N,N-diethylacetamide, which undergoes reaction with methyl propiolate in the presence of CuI and triethylamine, yielding triazole. The process highlights the potential for selective modification and construction of combinatorial libraries of peptidomimetics to identify biologically active compounds (Pokhodylo et al., 2019).
Conformational Studies and Peptide Mimetics
The conformational properties of novel di- and tripeptide mimetics containing 2-aminomethyl-1,3-oxazole-4-carboxylic acid were investigated using X-ray structures and ab initio studies. These studies provided insights into the energetically favorable conformations of bicyclic compounds, contributing to the understanding of peptide structure and function (Kaiser et al., 2000).
Derivatization and Gas Chromatographic Estimation
A procedure was developed for the derivatization of dicarboxylic amino acids, leading to their estimation via gas chromatography. This method involved the use of 2,2-bis(chlorodifluoromethyl)-1,3-oxazolidinones and demonstrated the applicability of trifluoroacetic acid in the preparation of derivatives for chromatographic analysis (Hušek & Felt, 1978).
Combinatorial Chemistry and Polymer-Supported Synthesis
Polymer-supported 1,3-oxazolium-5-olates were used for the traceless synthesis of 3,5-disubstituted 1,2,4-triazoles, illustrating a novel approach in combinatorial chemistry and the synthesis of triazoles via cycloaddition reactions. This method highlights the versatility of 2,2,2-trifluoroacetic acid in the cleavage of polymer-bound products (Samanta & Yli-Kauhaluoma, 2005).
properties
IUPAC Name |
2-(aminomethyl)-1,3-oxazole-4-carboxylic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3.C2HF3O2/c6-1-4-7-3(2-10-4)5(8)9;3-2(4,5)1(6)7/h2H,1,6H2,(H,8,9);(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YENYIWZYOYLTKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(O1)CN)C(=O)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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